Cas no 1383433-72-4 (5-(chloromethyl)-3-nitro-1H-pyrazole)
5-(chloromethyl)-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(chloromethyl)-5-nitro-1H-Pyrazole
- 1H-Pyrazole, 3-(chloromethyl)-5-nitro-
- OAJAURYBXGOTCF-UHFFFAOYSA-N
- 5-(chloromethyl)-3-nitropyrazole
- SBB073858
- FCH1417690
- CID 136175559
- 5-(chloromethyl)-3-nitro-1H-pyrazole
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- MDL: MFCD20491529
- Inchi: 1S/C4H4ClN3O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,2H2,(H,6,7)
- InChI Key: OAJAURYBXGOTCF-UHFFFAOYSA-N
- SMILES: ClCC1C=C([N+](=O)[O-])NN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Topological Polar Surface Area: 74.5
5-(chloromethyl)-3-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552213-100 mg |
5-(Chloromethyl)-3-nitro-1H-pyrazole, 95%; . |
1383433-72-4 | 95% | 100MG |
€281.90 | 2022-03-01 | |
| abcr | AB552213-250 mg |
5-(Chloromethyl)-3-nitro-1H-pyrazole, 95%; . |
1383433-72-4 | 95% | 250MG |
€381.10 | 2022-03-01 | |
| abcr | AB552213-500 mg |
5-(Chloromethyl)-3-nitro-1H-pyrazole, 95%; . |
1383433-72-4 | 95% | 500MG |
€528.40 | 2022-03-01 | |
| abcr | AB552213-1 g |
5-(Chloromethyl)-3-nitro-1H-pyrazole, 95%; . |
1383433-72-4 | 95% | 1g |
€676.70 | 2022-03-01 | |
| Enamine | EN300-232692-0.05g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 0.05g |
$218.0 | 2024-06-19 | |
| Enamine | EN300-232692-0.1g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 0.1g |
$326.0 | 2024-06-19 | |
| Enamine | EN300-232692-0.25g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 0.25g |
$466.0 | 2024-06-19 | |
| Enamine | EN300-232692-0.5g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 0.5g |
$735.0 | 2024-06-19 | |
| Enamine | EN300-232692-1.0g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 1.0g |
$943.0 | 2024-06-19 | |
| Enamine | EN300-232692-2.5g |
5-(chloromethyl)-3-nitro-1H-pyrazole |
1383433-72-4 | 95% | 2.5g |
$1848.0 | 2024-06-19 |
5-(chloromethyl)-3-nitro-1H-pyrazole Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 5-(chloromethyl)-3-nitro-1H-pyrazole
Comprehensive Overview of 5-(Chloromethyl)-3-nitro-1H-pyrazole (CAS No. 1383433-72-4): Properties, Applications, and Innovations
5-(Chloromethyl)-3-nitro-1H-pyrazole (CAS No. 1383433-72-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative features a reactive chloromethyl group, making it a versatile intermediate for synthesizing biologically active molecules. Its molecular formula, C4H4ClN3O2, and unique structural properties enable applications in drug discovery, material science, and catalysis.
Recent studies highlight the growing demand for pyrazole-based compounds due to their antimicrobial, anti-inflammatory, and anticancer potential. Researchers are particularly interested in optimizing the synthesis of 5-(chloromethyl)-3-nitro-1H-pyrazole to improve yield and purity, addressing challenges like byproduct formation. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance efficiency.
From an industrial perspective, CAS 1383433-72-4 is pivotal in developing crop protection agents and pharmaceutical intermediates. Its nitro group facilitates further functionalization, enabling the creation of libraries of derivatives for high-throughput screening. Environmental considerations also drive innovation, with greener solvents like cyclopentyl methyl ether (CPME) replacing traditional options in its production.
The compound’s mechanism of action often involves interactions with enzymes or receptors, making it a candidate for targeted drug delivery systems. Computational chemistry and AI-driven molecular modeling are increasingly used to predict its reactivity and optimize its applications. These approaches align with the broader trend of sustainable chemistry and precision synthesis.
Analytical characterization of 5-(chloromethyl)-3-nitro-1H-pyrazole typically involves HPLC, NMR, and mass spectrometry to ensure compliance with regulatory standards. Stability studies under varying pH and temperature conditions are critical for its storage and handling protocols. Such data are vital for industries requiring batch-to-batch consistency.
Emerging trends include the integration of bio-based feedstocks in its synthesis to reduce reliance on petrochemicals. Additionally, patent filings related to pyrazole derivatives have surged, reflecting their commercial potential. Collaborations between academia and industry aim to accelerate the translation of research into scalable processes.
In summary, 5-(chloromethyl)-3-nitro-1H-pyrazole (CAS No. 1383433-72-4) exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability across sectors underscores its value, while ongoing research continues to unlock new possibilities for this multifaceted compound.
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